molecular formula C7H10O3 B105307 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one CAS No. 698-10-2

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

Cat. No. B105307
CAS RN: 698-10-2
M. Wt: 142.15 g/mol
InChI Key: IUFQZPBIRYFPFD-UHFFFAOYSA-N
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Description

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is a butenolide . It has a role as a metabolite . It has a sweet, maple, caramel odour and is an important flavour compound .


Synthesis Analysis

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one was synthesized starting from diethyl oxalate through the Grignard reaction and condensation . The effects of bases on the condensation of the intermediate, ethyl 2-oxobutanoate, with propanal were investigated .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is C7H10O3 . The IUPAC name is 2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one . The InChI is InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3 . The InChIKey is IUFQZPBIRYFPFD-UHFFFAOYSA-N . The Canonical SMILES is CCC1C(=C(C(=O)O1)O)C .


Physical And Chemical Properties Analysis

The molecular weight of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is 142.1525 g/mol .

Scientific Research Applications

Flavor and Fragrance Industry

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one: is renowned for its sweet, maple, and caramel odor, making it a valuable flavor compound . It’s used in the synthesis of flavors that mimic natural tastes in food products. The compound’s synthesis from diethyl oxalate through the Grignard reaction and condensation has been explored to optimize its production for commercial use .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. The effects of different bases on the condensation of the intermediate, ethyl 2-oxobutanoate, with propanal have been studied to improve the yield of the desired product. This research is crucial for developing efficient synthetic pathways for complex organic molecules .

properties

IUPAC Name

2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFQZPBIRYFPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052441
Record name 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, yellow liquid with a maple, butterscotch odour
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.134-1.144
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

CAS RN

698-10-2
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
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Record name 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-
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Record name 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.739
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Record name 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

21 °C
Record name 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key aroma characteristics of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and where is it found naturally?

A1: This compound possesses a potent aroma described as sweet, maple, caramel-like, and even curry or spicy-like. [, , , , ] It is naturally present in various foods and beverages, including alcohol-free beers, blackberries, distiller's grains from wheat, and Luo Han Guo fruit. [, , , ] Its strong aroma makes it a key contributor to the overall flavor profile of these products.

Q2: Is there a potential environmental impact associated with the use of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in animal feed?

A3: The EFSA assessment suggests a minimal environmental risk at the recommended concentrations, except potentially in fish farming using sea cages. [] Further research may be needed to fully understand its long-term environmental impact and potential bioaccumulation in specific ecosystems.

Q3: Are there efficient methods to synthesize 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in the laboratory?

A5: Yes, a straightforward synthesis method utilizing diethyl oxalate as a starting material has been described. [] This method involves a Grignard reaction followed by a base-catalyzed condensation reaction. [] The choice of base significantly impacts the reaction yield, with strong bases like LDA or t-BuOK favoring the formation of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. []

Q4: What analytical techniques are used to identify and quantify 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in various matrices?

A6: Researchers employ various extraction and analytical methods to study this compound. Common techniques include headspace solid-phase microextraction (HS-SPME), solvent-assisted flavor evaporation (SAFE), simultaneous distillation/extraction, and gas chromatography coupled with olfactometry and mass spectrometry (GC-O/MS). [, , , ] These methods allow for the identification and quantification of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone even at trace levels in complex mixtures.

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